2,4-Dimethyl-2'-methoxybenzophenone
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Overview
Description
“2,4-Dimethyl-2’-methoxybenzophenone” is an organic compound . It is a derivative of benzophenone with two methyl groups on the benzene ring and a methoxy group on the phenone.
Molecular Structure Analysis
The molecular structure of “2,4-Dimethyl-2’-methoxybenzophenone” consists of a central carbon atom attached to two aryl groups . The exact 3D structure is not available in the retrieved sources.Scientific Research Applications
Synthesis and Catalysis
Synthesis of 2-Hydroxy-4-methoxybenzophenone : Research demonstrates the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate, using N-octyldiethanolamine borate as a catalyst. This process shows a high yield and purity, indicating the efficiency of this method in synthesizing derivatives of 2,4-Dimethyl-2'-methoxybenzophenone (Li Bin-dong, 2005).
Microwave-Assisted Synthesis : Another approach involves synthesizing 2-Hydroxy-4-methoxybenzophenone under microwave conditions, offering advantages like reduced reaction time and increased yield compared to conventional methods (Zhou Xiao-yuan, 2010).
Environmental Analysis
- Detection in Water Samples : A study on the determination of hydroxylated benzophenone UV absorbers, including this compound, in environmental water samples has been conducted. This research emphasizes the significance of monitoring these compounds due to their widespread use and potential environmental impact (N. Negreira et al., 2009).
Polymer Chemistry
- Diffusion in Polyolefins : The diffusion of various benzophenone derivatives, including this compound, in saturated polyolefins was studied. This research provides insights into the interactions between these compounds and polymers, which is crucial for applications like plastic stabilization (O. Cicchetti et al., 1968).
Biological Applications
- Biomimetic Synthesis of Alkaloids : Research demonstrates the use of 2-methoxybenzophenones in the biomimetic synthesis of acridone alkaloids, which are significant in medicinal chemistry. This highlights the role of this compound derivatives in synthesizing complex biological molecules (J. H. Adams et al., 1978).
Photophysics and Photochemistry
- Hydrogen Abstraction in Excited States : A study on hydrogen abstraction by excited triplet states of benzophenones, including this compound, reveals important information about their photobehavior. Such insights are vital for understanding the photochemical properties of these compounds (D. Jornet et al., 2011).
Mechanism of Action
Target of Action
Benzophenone derivatives are known to interact with various enzymes and proteins within the cell .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzophenone derivatives are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .
Result of Action
The reaction of benzophenone derivatives with various enzymes and proteins can lead to changes in cellular function .
properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLRFVDAMAYAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641459 |
Source
|
Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
750633-50-2 |
Source
|
Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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